4-Nitrophenyl phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

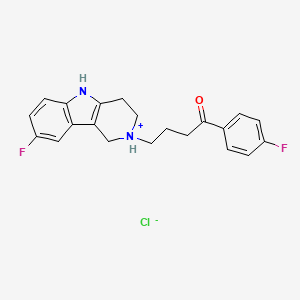

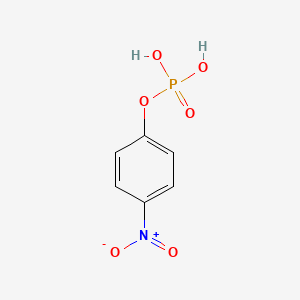

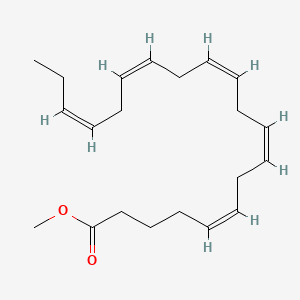

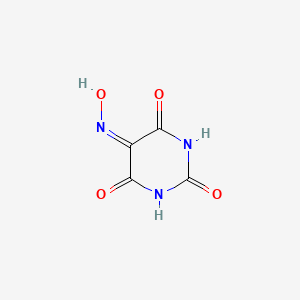

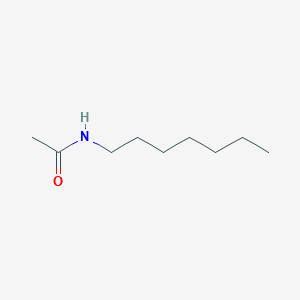

4-Nitrophenyl phosphate is an aryl phosphate resulting from the mono-esterification of phosphoric acid with 4-nitrophenol . It is functionally related to a 4-nitrophenol . It is the substrate of choice in alkaline phosphatase systems as it exhibits high sensitivity .

Synthesis Analysis

This compound is widely used as a small molecule phosphotyrosine-like substrate in activity assays for protein tyrosine phosphatases . It is a colorless substrate that upon hydrolysis is converted to a yellow 4-nitrophenolate ion that can be monitored by absorbance at 405 nm .

Molecular Structure Analysis

The crystal structure of a substrate-trapping mutant of human dual-specificity phosphatase 22 (DUSP22) in complex with the small molecule substrate this compound was determined at 1.34 Å resolution . This structure illuminates the molecular basis for substrate binding .

Chemical Reactions Analysis

This compound is widely used as a small molecule phosphotyrosine-like substrate in activity assays for protein tyrosine phosphatases . It is a colorless substrate that upon hydrolysis is converted to a yellow 4-nitrophenolate ion that can be monitored by absorbance at 405 nm .

Physical and Chemical Properties Analysis

This compound has a molecular formula of C6H6NO6P and a molecular weight of 219.09 g/mol . It is an aryl phosphate resulting from the mono-esterification of phosphoric acid with 4-nitrophenol .

Wissenschaftliche Forschungsanwendungen

Protein Tyrosine Phosphatases Activity Assays : 4-NPP is used as a small molecule phosphotyrosine-like substrate in activity assays for protein tyrosine phosphatases. It's a colorless substrate that turns into a yellow 4-nitrophenolate ion upon hydrolysis, allowing monitoring by absorbance. This assay is common in screening for inhibitors (Lountos et al., 2015).

Bio-mimetic Models for Decontamination : Studies have investigated the reactions of metal ions and polymetallic complexes with 4-NPP in microemulsions and aqueous media, examining their effectiveness toward hydrolysis of 4-NPP. These studies are significant for understanding the decontamination of organophosphates in the environment (Tafesse & Deppa, 2004).

Characterization of High-Purity Materials : Research has focused on characterizing high-purity materials of 4-NPP for measuring alkaline phosphatase activity in human serum. This involves setting specifications based on the presence of impurities like 4-nitrophenol and inorganic phosphate (Bowers et al., 1981).

Electrochemical Detection in ELISAs : 4-NPP is widely used in ELISAs (enzyme-linked immunosorbent assays) for alkaline phosphatase because its product, p-nitrophenol, is water-soluble and absorbs strongly at a specific wavelength. It's also electroactive, allowing for its use in amperometric detectors (Fanjul-Bolado et al., 2006).

Enzymatic Interaction Studies : 4-NPP has been used in studies to understand the interaction with enzymes like the sarcoplasmic reticulum Ca-ATPase. It serves as a phosphate analog in these studies (Lacapere & Garin, 1994).

Sensor Development for Organophosphates Detection : Research has focused on developing manganese dioxide-based sensors for detecting nitro-group containing organophosphates in vegetables and water samples. 4-NPP is used as a model compound in these studies (Ravi et al., 2020).

Study of Kinetics and Structure in Chemical Reactions : The structures and kinetics of reactions involving 4-NPP have been extensively studied, providing insights into the interactions of the compound with various chemical entities and environmental factors (Kuczek et al., 2006).

Environmental Applications : The potential of 4-NPP for environmental applications, particularly in the decontamination and understanding of the fate of organophosphates, has been explored in various studies (Steens et al., 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 4-Nitrophenyl phosphate can be achieved through a two-step reaction process. The first step involves the synthesis of 4-nitrophenol, which is then used as a starting material for the second step, which involves the synthesis of 4-Nitrophenyl phosphate.", "Starting Materials": [ "Phenol", "Nitric acid", "Sodium nitrite", "Sodium hydroxide", "Phosphoric acid", "Isopropyl alcohol" ], "Reaction": [ "Step 1: Synthesis of 4-nitrophenol", "1. Dissolve 10 g of phenol in 50 mL of isopropyl alcohol in a round-bottom flask.", "2. Add 10 mL of nitric acid to the flask and stir the mixture for 10 minutes.", "3. Add 5 g of sodium nitrite to the flask and stir the mixture for 30 minutes.", "4. Add 20 mL of sodium hydroxide to the flask and stir the mixture for 1 hour.", "5. Extract the product with ethyl acetate and dry it with anhydrous sodium sulfate.", "6. Recrystallize the product from ethanol to obtain 4-nitrophenol.", "Step 2: Synthesis of 4-Nitrophenyl phosphate", "1. Dissolve 1 g of 4-nitrophenol in 10 mL of isopropyl alcohol in a round-bottom flask.", "2. Add 1 mL of phosphoric acid to the flask and stir the mixture for 10 minutes.", "3. Add 1 mL of sodium hydroxide to the flask and stir the mixture for 30 minutes.", "4. Extract the product with ethyl acetate and dry it with anhydrous sodium sulfate.", "5. Recrystallize the product from ethanol to obtain 4-Nitrophenyl phosphate." ] } | |

CAS-Nummer |

12778-12-0 |

Molekularformel |

C6H4NO6P-2 |

Molekulargewicht |

217.07 g/mol |

IUPAC-Name |

(4-nitrophenyl) phosphate |

InChI |

InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12)/p-2 |

InChI-Schlüssel |

XZKIHKMTEMTJQX-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O |

Kanonische SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |

Verwandte CAS-Nummern |

32348-90-6 (magnesium salt) 32348-91-7 (di-ammonium salt) 4264-83-9 (di-hydrochloride salt) 54306-27-3 (hydrochloride salt) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Acetylamino)phenylsulfonyl]-L-proline](/img/structure/B7797554.png)

![2-Bromomethyl-2-methyl-2,3-dihydro-thiazolo[2,3-b]quinazolin-5-one](/img/structure/B7797582.png)